4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene
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Overview
Description
4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7400^{2,6}]trideca-1(9),4,10,12-tetraene is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting materials such as 4-methoxybenzaldehyde and pyridine-3-carboxylic acid are often used.
Introduction of the Diazatricyclo Moiety:
Final Assembly: The final step involves the coupling of the tricyclic core with the oxa-bridge, which can be done using reagents like oxalyl chloride and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tricyclic core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated tricyclic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemistry: Used in studies to understand enzyme-substrate interactions and protein binding.
Medicine
Therapeutics: Investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Diagnostics: Utilized in the development of diagnostic probes and imaging agents.
Industry
Materials Science: Employed in the synthesis of novel polymers and materials with unique electronic properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-7-(pyridin-3-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene: Similar in structure but with variations in the substituents on the tricyclic core.
This compound: Differing in the position of the methoxy group or the nature of the heterocyclic ring.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as high specificity in biological interactions and versatility in chemical reactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-26-17-10-8-15(9-11-17)19-13-20-18-6-2-3-7-21(18)27-22(25(20)24-19)16-5-4-12-23-14-16/h2-12,14,20,22H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOAEVJJNZXKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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